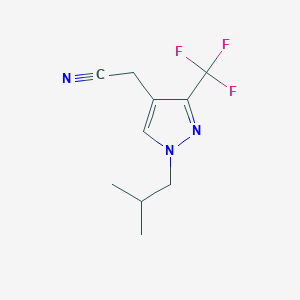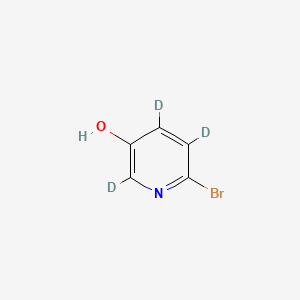
6-Bromo-3-pyridinol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-pyridinol-d3 is a deuterated derivative of 6-Bromo-3-pyridinol, a compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-pyridinol-d3 typically involves the bromination of 3-pyridinol followed by deuterium exchange. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-25°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by deuterium exchange using deuterated solvents or reagents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-pyridinol-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and thiols. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Products: Various substituted pyridinol derivatives.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Reduced pyridinol derivatives.
Applications De Recherche Scientifique
6-Bromo-3-pyridinol-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-pyridinol-d3 involves its interaction with various molecular targets, including enzymes and receptors. The deuterium labeling allows for detailed studies of metabolic pathways and reaction mechanisms, providing insights into the compound’s effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-3-pyridinol: The non-deuterated version of the compound.
3-Pyridinol: The parent compound without the bromine substitution.
2-Bromo-5-hydroxypyridine: A structural isomer with different substitution patterns.
Uniqueness
6-Bromo-3-pyridinol-d3 is unique due to its deuterium labeling, which makes it particularly valuable in isotopic labeling studies. This feature allows for precise tracking of the compound in various biological and chemical processes, providing a deeper understanding of its behavior and interactions.
Propriétés
Formule moléculaire |
C5H4BrNO |
|---|---|
Poids moléculaire |
177.01 g/mol |
Nom IUPAC |
6-bromo-2,4,5-trideuteriopyridin-3-ol |
InChI |
InChI=1S/C5H4BrNO/c6-5-2-1-4(8)3-7-5/h1-3,8H/i1D,2D,3D |
Clé InChI |
PTEFNEALEPSHLC-CBYSEHNBSA-N |
SMILES isomérique |
[2H]C1=C(C(=NC(=C1O)[2H])Br)[2H] |
SMILES canonique |
C1=CC(=NC=C1O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


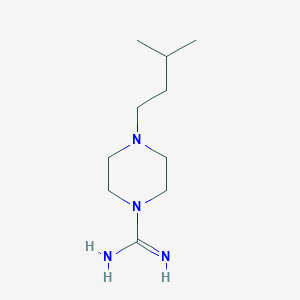
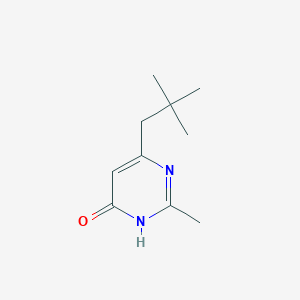

![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428307.png)
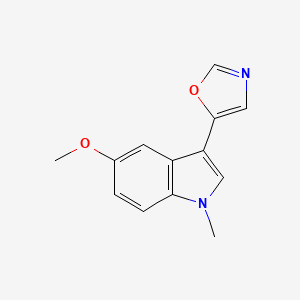
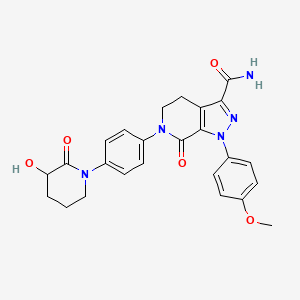
![2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran](/img/structure/B13428328.png)
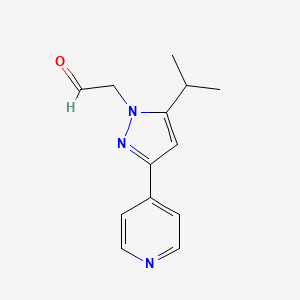
![(R)-1-(1-Benzylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13428338.png)
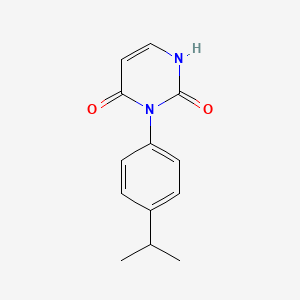

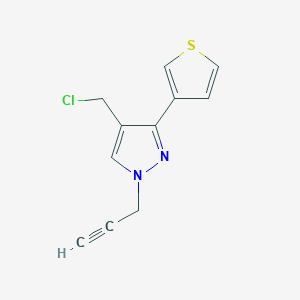
![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)
